N-(2-(1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-24-18-13(5-4-9-21-18)11-16(20(24)26)19(25)22-10-8-14-12-23-17-7-3-2-6-15(14)17/h2-7,9,11-12,23H,8,10H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVOGZWERCZENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects.
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Common Name : this compound
- CAS Number : 1374513-23-1
- Molecular Weight : 345.4 g/mol
The compound exhibits various biological activities primarily attributed to its structural features, particularly the naphthyridine and indole moieties. Research indicates that derivatives of naphthyridine possess multiple mechanisms that contribute to their biological efficacy:
- Anticancer Activity : Studies have shown that naphthyridine derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as XIAP. This leads to cell cycle arrest and promotes differentiation in neoplastic cells .
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases .
- Neuroprotective Effects : Some derivatives have shown promise in neurological applications, potentially affecting conditions like Alzheimer's disease through modulation of neurotransmitter systems .
- Anti-inflammatory and Analgesic Effects : The compound may also exhibit anti-inflammatory properties, contributing to pain relief and management of inflammatory disorders .
Anticancer Studies
A notable study investigated the effects of a related naphthyridine derivative on human leukemia cells. The compound was found to induce apoptosis at concentrations as low as 7 μM by activating caspases and disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) generation .
| Study | Cell Line | Concentration (μM) | Mechanism |
|---|---|---|---|
| Kasumi-1 (human myeloid leukemia) | 7 - 45 | Apoptosis induction via caspase activation |
Antimicrobial Activity
Another study highlighted the antimicrobial properties of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy.
Summary of Biological Activities
The following table summarizes the diverse biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis; inhibits cancer cell proliferation |
| Antimicrobial | Effective against various bacterial strains |
| Neuroprotective | Potential benefits in neurodegenerative diseases |
| Anti-inflammatory | Reduces inflammation and associated pain |
Scientific Research Applications
Anticancer Properties
- Mechanisms of Action :
- Case Studies :
Antimicrobial Activity
-
Spectrum of Activity :
- N-(2-(1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This includes efficacy against resistant strains, which is crucial in the context of rising antibiotic resistance .
- Research Findings :
Neurological Applications
- Potential in Neurological Disorders :
- Experimental Evidence :
ADMET Analysis
The pharmacokinetic profile of this compound has been assessed using in silico methods. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
| Toxicity | Low |
These properties suggest that the compound has favorable pharmacokinetic characteristics for further development into therapeutic agents .
Q & A
Q. What are the critical steps in synthesizing N-(2-(1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?
- Methodological Answer : Synthesis typically involves:
- Core Formation : Cyclization of precursors (e.g., ethyl ethoxymethylene malonate) under reflux (250°C in diphenyl ether) to form the 1,8-naphthyridine core .
- Functionalization : Substitution at the 3-position with a carboxamide group via coupling reactions, often using NaH in DMF .
- Indole Integration : Introducing the indole-ethyl moiety via nucleophilic substitution or amide bond formation under controlled pH and temperature .
- Purification : Column chromatography or crystallization, monitored by TLC, with structural confirmation via H NMR (e.g., aromatic protons at δ 8.5–9.2 ppm) and IR (C=O stretching ~1680 cm) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent integration and electronic environments (e.g., indole NH protons at δ ~10–11 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z ~420–450 for similar derivatives) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) functional groups .
- X-ray Crystallography : For resolving bond angles and crystallographic packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on interactions with conserved residues (e.g., ATP-binding pockets) .
- Pharmacophore Mapping : Identify key motifs (e.g., naphthyridine core, indole ethyl group) responsible for binding using tools like Schrödinger’s Phase .
- MD Simulations : Validate docking results with 100-ns simulations to assess stability of ligand-target complexes .
- Case Study : Derivatives of this compound showed inhibitory activity against EGFR (IC ~0.5–2 µM) via π-π stacking and hydrogen bonding .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays .
- Batch Analysis : Compare activity across synthesized batches to rule out purity issues (e.g., HPLC purity >95%) .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., chlorophenyl-substituted naphthyridines showed variance in IC due to steric effects) .
Q. How to design SAR studies to optimize this compound’s pharmacokinetic properties?
- Methodological Answer :
- Substituent Variation : Modify the indole-ethyl group to improve solubility (e.g., polar substituents) or logP (e.g., halogenation) .
- Prodrug Approaches : Introduce ester groups at the carboxamide position for enhanced bioavailability .
- In Silico ADMET : Predict metabolic stability (e.g., CYP450 interactions) using tools like SwissADME .
- Case Study : Methyl substitution at the 1-position reduced hepatic clearance by 40% in rat models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
